molecular formula C6H11N3 B126886 1,2-Dimethylpyrazolidine-4-carbonitrile CAS No. 155429-87-1

1,2-Dimethylpyrazolidine-4-carbonitrile

Cat. No.: B126886
CAS No.: 155429-87-1
M. Wt: 125.17 g/mol
InChI Key: BXCJUBIVRRONEE-UHFFFAOYSA-N
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Description

1,2-Dimethylpyrazolidine-4-carbonitrile is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The molecular formula of this compound is C6H11N3, and it has a molecular weight of 125.17 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethylpyrazolidine-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of phenylhydrazine or hydrazine monohydrate with acetoacetic ester, malononitrile, and aldehydes under thermal and solvent-less conditions . This method is advantageous due to its efficiency and the use of environmentally friendly catalysts.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound. Additionally, industrial methods often focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethylpyrazolidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized pyrazole derivatives .

Scientific Research Applications

1,2-Dimethylpyrazolidine-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Dimethylpyrazolidine-4-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects. For instance, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole: A basic structure with similar nitrogen-containing heterocyclic properties.

    1,3-Dimethylpyrazole: Another derivative with different substitution patterns.

    Pyrazolo[1,5-a]pyrimidines: More complex heterocyclic systems with additional rings.

Uniqueness

1,2-Dimethylpyrazolidine-4-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives.

Properties

IUPAC Name

1,2-dimethylpyrazolidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-8-4-6(3-7)5-9(8)2/h6H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCJUBIVRRONEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CN1C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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